molecular formula C16H10FNO3 B2390912 N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 314023-50-2

N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2390912
CAS No.: 314023-50-2
M. Wt: 283.258
InChI Key: WBIXRKMWHQWRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative supplied for research purposes. This compound belongs to a class of molecules known for a broad spectrum of biological activities, with particular significance in the development of novel antimicrobial and anticancer agents. The coumarin core, especially with substitutions at the C-3 position, is a key pharmacophore for biological activity . In antimicrobial research, closely related coumarin-3-carboxamide analogs have demonstrated promising activity against a range of bacterial and fungal strains. Studies on similar structures indicate that these compounds can exhibit significant binding affinity to key microbial enzymes, such as lanosterol 14α-demethylase and glucosamine-6-phosphate synthase, which are critical targets for antifungal and antibacterial drug development . The fluorophenyl moiety is a common feature in medicinal chemistry, often used to fine-tune properties like bioavailability and binding interactions. Beyond antimicrobial applications, the coumarin scaffold is extensively investigated in oncology research. Various derivatives have been synthesized and evaluated for their antiproliferative activity, with mechanisms that can include induction of apoptosis and interaction with cellular enzymes . Researchers value this compound for its potential as a building block in the synthesis of more complex molecules or as a lead compound for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. The compound has also been noted in related research for its favorable physicochemical properties, including good thermal stability and a broad UV absorption profile, which can be relevant for analytical and material science applications . This product is intended for research and development use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information. Researchers can request the available Certificate of Analysis (COA) for detailed quality assurance data.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-11-5-3-6-12(9-11)18-15(19)13-8-10-4-1-2-7-14(10)21-16(13)20/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIXRKMWHQWRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 3-fluoroaniline with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis. It can undergo various chemical reactions, including oxidation and reduction, which facilitate further modifications .

Biology

The compound exhibits notable biological activities, particularly in:

  • Enzyme Inhibition: Studies have indicated that it may interact with enzymes involved in metabolic pathways, influencing their activity . Molecular docking studies suggest potential interactions with acetylcholinesterase, which is relevant for neurodegenerative disease research .
  • Anticancer Activity: Preliminary investigations have shown potential anticancer properties, warranting further exploration through preclinical studies .

Medicine

This compound has potential therapeutic applications due to its anti-inflammatory and antimicrobial activities. Its pharmacological profile suggests it could be developed into a drug candidate for various diseases .

Case Study: Anticancer Activity
A study evaluated several chromene derivatives for their inhibitory effects on carbonic anhydrase isoforms associated with cancer. Among these, compounds similar to this compound exhibited selective inhibition against tumor-associated isoforms, indicating its potential as an anticancer agent .

Industry

In industrial applications, this compound can be utilized in developing new materials such as polymers or coatings. The unique properties imparted by the chromene core and functional groups make it suitable for various applications in material science .

Data Table: Biological Activities of this compound

Activity TypeAssay MethodIC50 Value (µM)Reference
Acetylcholinesterase InhibitionMolecular Docking1.2
Carbonic Anhydrase InhibitionEnzyme Inhibition AssaySub-micromolar
Antimicrobial ActivityZone of InhibitionVariable
Anti-inflammatory ActivityIn Vivo ModelsNot specified

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Physical Properties :
    • Alkyl chains (e.g., butyl in 18 ) reduce melting points compared to aromatic substituents (e.g., phenethyl in 17 ), likely due to decreased crystallinity .
    • Electron-withdrawing groups (e.g., fluorine in the target compound) may enhance thermal stability and intermolecular interactions .
  • Synthetic Yields :
    • Yields for coumarin carboxamides range widely (22.8–70%), influenced by reaction conditions and steric/electronic effects of substituents. For example, bulky isobutyl groups in 19 achieve a 47.2% yield, while smaller amines (e.g., methylcarbamothioyl in e1 ) yield 52% .
2.2.1. Nonlinear Optical (NLO) Properties
  • 6-Methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (I) and N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide (II) exhibit distinct NLO responses due to methoxy vs. methyl substituents. The methoxy group in II increases electron donation, enhancing polarizability .
2.2.2. Enzyme Inhibition and Antifungal Activity
  • 2-Oxo-N-phenethyl-2H-chromene-3-carboxamide (17) shows moderate antifungal activity, attributed to the phenethyl group’s balance of hydrophobicity and aromaticity .
2.2.3. Solubility and Bioavailability
  • Sulfonamide (e.g., 12 ) and hydroxyethyl (e.g., 14 ) derivatives exhibit improved aqueous solubility compared to alkyl or aromatic analogs, critical for pharmacokinetic optimization .
Case Study: Fluorophenyl vs. Methoxyphenyl Derivatives
  • N-(3-Fluorophenyl)-2-oxo-2H-chromene-3-carboxamide vs. N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide (2) :
    • Fluorine (electron-withdrawing) vs. Methoxy (electron-donating): Fluorine may reduce metabolic oxidation, enhancing stability, while methoxy groups improve electronic delocalization .
    • Biological Activity : Methoxy derivatives show stronger MAO-B inhibition, whereas fluorophenyl analogs are explored for targeted bioactivity due to fluorine’s unique pharmacophore role .

Biological Activity

N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a chromene core with a fluorophenyl substituent. The presence of the fluorine atom is believed to enhance its biological activity by influencing the compound's electronic properties and interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, thus altering metabolic pathways. For instance, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s .
  • Receptor Modulation : It may modulate receptor functions by interacting with binding sites, leading to changes in cellular signaling pathways.

Anticancer Activity

This compound has shown promising anticancer effects in various studies:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibits the proliferation of cancer cell lines, including breast and prostate cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the micromolar range, indicating potent activity .
  • Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through several mechanisms:

  • Cytokine Inhibition : Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect suggests its potential use in treating inflammatory diseases.

Antimicrobial Activity

This compound also exhibits significant antimicrobial properties:

  • In Vitro Efficacy : It has been tested against various bacterial strains, showing effective inhibition with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, it demonstrated bactericidal activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.5 to 4 μg/mL .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Mechanism IC50/MIC Values References
AnticancerInduces apoptosisIC50 ~ 5 μM (varies by cell line)
Anti-inflammatoryCytokine inhibitionNot specified
AntimicrobialBactericidalMIC 0.5 - 4 μg/mL

Case Study 1: Anticancer Effects

A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability along with increased apoptosis markers. The study concluded that this compound could be developed further as a therapeutic agent against breast cancer.

Case Study 2: Anti-inflammatory Properties

In an animal model of arthritis, administration of this compound resulted in significant reductions in joint swelling and inflammatory markers compared to control groups. This suggests that it may be beneficial in managing inflammatory conditions.

Q & A

Basic: What is the molecular structure of N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide, and how is it characterized experimentally?

Methodological Answer:
The compound features a chromene core fused with a fluorophenyl group via a carboxamide linkage. Structural confirmation involves:

  • X-ray crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and electron density maps .
  • Spectroscopic techniques :
    • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with fluorine coupling observed in 19^19F NMR .
    • IR spectroscopy : Peaks at ~1700 cm1^{-1} confirm the carbonyl groups (chromene-2-oxo and carboxamide) .

Basic: What synthetic strategies are employed for this compound?

Methodological Answer:
Synthesis typically involves:

Chromene core formation : Condensation of salicylaldehyde derivatives with β-keto esters under acidic conditions .

Carboxamide coupling : Reacting 2-oxo-chromene-3-carboxylic acid with 3-fluoroaniline using coupling agents like EDC·HCl or HOBt in aprotic solvents (e.g., DMF) .

Microwave-assisted synthesis : Accelerates reaction kinetics, improving yield and reducing side products compared to conventional heating .

Advanced: How do reaction conditions (solvent, catalyst, temperature) optimize yield and purity?

Methodological Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling efficiency by stabilizing intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) improve chromene cyclization, while EDC/HOBt systems reduce racemization during amide bond formation .
  • Temperature control : Microwave irradiation (100–150°C) reduces reaction time from hours to minutes, minimizing thermal degradation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the pure product .

Advanced: What advanced analytical techniques resolve structural ambiguities in fluorinated chromene derivatives?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves stereochemical uncertainties and confirms fluorine substitution patterns .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals and verifies connectivity between fluorophenyl and chromene moieties .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C16_{16}H10_{10}FNO3_3) and detects isotopic patterns from fluorine .

Advanced: How does the 3-fluorophenyl group influence biological activity compared to other substituents?

Methodological Answer:

  • Electronic effects : Fluorine’s electronegativity enhances carboxamide’s hydrogen-bonding capacity, potentially improving target binding (e.g., enzyme active sites) .
  • Comparative studies :
    • Chlorophenyl analogs : Show higher lipophilicity but reduced metabolic stability .
    • Nitrophenyl derivatives : Exhibit stronger electron-withdrawing effects, altering redox properties and cytotoxicity profiles .
  • In vitro assays : Fluorophenyl derivatives often show enhanced selectivity in kinase inhibition assays compared to non-halogenated analogs .

Advanced: How can contradictory biological activity data across studies be systematically analyzed?

Methodological Answer:

  • Assay standardization : Control variables (e.g., cell lines, incubation time) to isolate compound-specific effects. For example, discrepancies in IC50_{50} values may arise from MTT vs. ATP-based viability assays .
  • Structural analogs : Compare fluorophenyl derivatives with iodophenyl or methylphenyl groups to identify substituent-specific trends .
  • Meta-analysis : Use computational tools (e.g., PubChem BioActivity data) to correlate structural features with activity patterns across studies .

Advanced: What computational approaches predict the pharmacokinetic profile of this compound?

Methodological Answer:

  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolism (e.g., CYP3A4-mediated oxidation) .
  • ADME prediction : Tools like SwissADME estimate logP (~2.5), solubility (moderate), and blood-brain barrier permeability (low) based on molecular descriptors .
  • QSAR modeling : Relate fluorine’s Hammett sigma constant (σm=0.34\sigma_m = 0.34) to bioavailability and toxicity endpoints .

Advanced: What strategies address low yield in large-scale synthesis?

Methodological Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions during chromene formation .
  • Catalyst recycling : Immobilized catalysts (e.g., polymer-supported EDC) lower costs in amide coupling .
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology to maximize yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.